Tyrosinase (206-214) (human)

Descripción general

Descripción

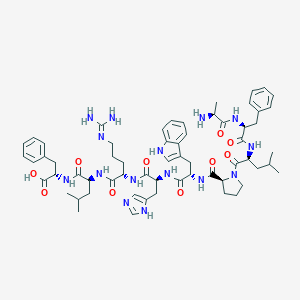

Tirosinasa (206-214), humana, es un péptido que consta de nueve aminoácidos con la secuencia Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe. Este péptido es un epítopo de la enzima tirosinasa, que es reconocido por los linfocitos que infiltran el tumor restringidos a HLA-A24. La tirosinasa es una enzima que contiene cobre que desempeña un papel crucial en la producción de melanina y otros pigmentos a partir de la tirosina mediante oxidación. El péptido Tirosinasa (206-214) es significativo en la investigación de inmunoterapia, particularmente para el melanoma .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Tirosinasa (206-214), humana, se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso normalmente utiliza la química Fmoc (9-fluorenilmetilcarbonilo) para proteger los grupos amino. El péptido se escinde entonces de la resina y se desprotege para obtener el producto final .

Métodos de Producción Industrial: La producción industrial de Tirosinasa (206-214) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para aumentar la eficiencia y el rendimiento. El proceso implica rigurosos pasos de purificación, incluyendo la cromatografía líquida de alta resolución (HPLC), para asegurar la pureza y calidad del péptido .

Análisis De Reacciones Químicas

Chemical Identity and Structural Features

Tyrosinase (206-214) (human) is a 9-amino acid peptide (molecular weight: 1,186.4 g/mol ) corresponding to residues 206–214 of the human tyrosinase protein . Key structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₆₁H₈₃N₁₅O₁₀ |

| Sequence | AFLPWHRLF |

| Key Functional Residues | Histidine (H), Arginine (R), Tryptophan (W) |

| Copper-Binding Motifs | Absent (unlike full-length tyrosinase, which requires Cu²⁺ for catalysis) |

This peptide lacks the catalytic copper-binding core of the full enzyme but retains epitopes critical for immune recognition .

Immunogenicity and T-Cell Recognition

Tyrosinase (206-214) is a HLA-A*24:02-restricted epitope , enabling its presentation on antigen-presenting cells to CD8⁺ T lymphocytes . Key findings from immunological studies include:

- In Vitro T-Cell Activation :

| Study | T-Cell Response Rate | HLA Restriction | Source |

|---|---|---|---|

| Melanoma patient PBLs | 0.53–1.04% | HLA-A*24:02 | |

| Bone marrow T cells | 0.30–1.04% | HLA-A*24:02 |

- Vaccine Applications :

Molecular Interactions and Binding Dynamics

Molecular docking and dynamics simulations reveal how Tyrosinase (206-214) interacts with immune receptors:

- Key Binding Interactions :

| Residue | Interaction Partner | Binding Energy (kcal/mol) | Distance (Å) | Source |

|---|---|---|---|---|

| R210 | HLA-A*24:02 | -5.30 | 2.8 | |

| H212 | TCR CDR3 | -4.78 | 3.2 |

- Impact of Mutations :

Clinical and Therapeutic Implications

- Adoptive Immunotherapy :

- Peptide Vaccines :

| Clinical Outcome | Response Rate | Source |

|---|---|---|

| Partial tumor regression | 12.5% | |

| Enhanced T-cell recognition | 25% |

Comparative Analysis with Full-Length Tyrosinase

While Tyrosinase (206-214) lacks enzymatic activity, its parent protein catalyzes:

- Monophenolase Activity : Hydroxylation of L-tyrosine to L-DOPA .

- Diphenolase Activity : Oxidation of L-DOPA to dopaquinone .

The peptide’s utility lies in its ability to mimic antigenic regions of the full enzyme, enabling immune targeting without catalytic copper dependence .

Aplicaciones Científicas De Investigación

Role in Melanogenesis

Tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway, converting L-tyrosine to L-DOPA and subsequently to dopaquinone. This process is vital for pigmentation in human skin, hair, and eyes. The enzyme's activity can lead to hyperpigmentation disorders, making it a target for inhibitors that can modulate its function .

Cosmetic Applications

Depigmentation Agents

Tyrosinase inhibitors are extensively used in cosmetic formulations aimed at reducing hyperpigmentation. Compounds such as kojic acid and azelaic acid have been identified as effective tyrosinase inhibitors that help in skin whitening by reducing melanin synthesis. Recent studies have highlighted the efficacy of natural extracts from fungi and plants that exhibit anti-melanogenic properties, providing safer alternatives for skin depigmentation .

Case Studies

- A study demonstrated that extracts from Trichoderma harzianum showed significant inhibition of melanin production in cultured melanoma cells, indicating their potential use in cosmetic products aimed at skin lightening .

- Another research highlighted the effectiveness of phenolic compounds from natural sources as tyrosinase inhibitors, suggesting their incorporation into cosmetic formulations .

Pharmaceutical Applications

Antimelanoma Drugs

Tyrosinase has been explored as a target for developing antimelanoma drugs due to its role in melanoma progression. Inhibitors of tyrosinase are being investigated for their potential to reduce tumor growth by limiting melanin production within melanoma cells .

In Vivo Studies

Recent advances involve using zebrafish as a model organism to study the effects of new tyrosinase inhibitors on pigmentation and melanoma development. This approach allows researchers to track the efficacy of compounds in a living system while providing insights into their mechanisms of action .

Agricultural Applications

Antibrowning Agents

In agriculture, tyrosinase plays a role in enzymatic browning processes that affect food quality. Inhibitors of tyrosinase are being developed to prevent browning in fruits and vegetables during storage and processing, thereby extending shelf life and maintaining aesthetic quality .

Case Studies

- Research has shown that certain fungal metabolites can inhibit tyrosinase activity effectively, suggesting their application as natural preservatives in food products .

- The use of phenolic compounds derived from plants has also been explored for their ability to reduce browning reactions in various agricultural products .

Research Methodologies

The study of tyrosinase inhibitors includes various methodologies such as:

- Molecular Docking Studies : These studies help predict how different compounds interact with the tyrosinase enzyme at the molecular level, aiding in the design of more effective inhibitors .

- High-Throughput Screening : Advanced screening techniques are employed to quickly identify potential tyrosinase inhibitors from large libraries of compounds .

- Quantitative Structure–Activity Relationship (QSAR) : This computational approach correlates chemical structure with biological activity, facilitating the discovery of new inhibitors .

Mecanismo De Acción

Tirosinasa (206-214), humana, ejerce sus efectos a través de su interacción con el sistema inmunitario. El péptido es reconocido por los linfocitos que infiltran el tumor restringidos a HLA-A24, que se dirigen a las células de melanoma que expresan tirosinasa. Este reconocimiento conduce a la activación de las células T, que luego atacan y destruyen las células de melanoma .

A nivel molecular, la tirosinasa cataliza la conversión de tirosina a dopaquinona a través de una serie de reacciones de oxidación. El sitio activo de la enzima contiene iones cobre que facilitan estas reacciones. La hidroxilación de la tirosina a L-DOPA y la posterior oxidación a dopaquinona son pasos críticos en la biosíntesis de la melanina .

Compuestos Similares:

Tirosinasa (368-376), humana: Otro epítopo peptídico de la tirosinasa reconocido por los linfocitos restringidos a HLA-A24.

Tirosinasa (1-9), humana: Un epítopo peptídico más corto de la tirosinasa con propiedades inmunológicas similares.

Singularidad: Tirosinasa (206-214) es única debido a su secuencia específica y su capacidad de ser reconocida por los linfocitos que infiltran el tumor restringidos a HLA-A24. Esta especificidad la hace particularmente valiosa en el contexto de la inmunoterapia del melanoma .

En conclusión, Tirosinasa (206-214), humana, es un péptido con implicaciones significativas en la inmunoterapia, la cosmética y la investigación agrícola. Sus propiedades únicas e interacciones específicas con el sistema inmunitario lo convierten en una herramienta valiosa en diversas aplicaciones científicas.

Comparación Con Compuestos Similares

Tyrosinase (368-376), human: Another peptide epitope of tyrosinase recognized by HLA-A24 restricted lymphocytes.

Tyrosinase (1-9), human: A shorter peptide epitope of tyrosinase with similar immunological properties.

Uniqueness: Tyrosinase (206-214) is unique due to its specific sequence and its ability to be recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. This specificity makes it particularly valuable in the context of melanoma immunotherapy .

Actividad Biológica

Tyrosinase is a crucial enzyme involved in the biosynthesis of melanin, playing a significant role in pigmentation and various biological processes. This article focuses on the biological activity of the human tyrosinase peptide (206-214), examining its enzymatic functions, inhibition mechanisms, and implications in health and disease.

Overview of Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that catalyzes two key reactions in melanogenesis:

- Monophenolase Activity : Hydroxylation of L-tyrosine to L-DOPA.

- Diphenolase Activity : Oxidation of L-DOPA to dopaquinone .

These reactions are essential for melanin production, which protects against UV radiation and contributes to skin coloration.

Biological Functions and Mechanisms

Tyrosinase operates through a complex mechanism involving substrate binding and oxidation-reduction reactions. The enzyme's activity is influenced by various factors, including pH, temperature, and the presence of inhibitors. Understanding these factors is crucial for developing therapeutic agents targeting tyrosinase-related conditions, such as hyperpigmentation and melanoma.

Reaction Mechanism

The catalytic cycle of tyrosinase involves:

- Binding of L-Tyrosine : The substrate binds to the active site, where it undergoes hydroxylation to form L-DOPA.

- Formation of Dopaquinone : L-DOPA is subsequently oxidized to dopaquinone, which can further polymerize to form melanin .

Inhibition Studies

Tyrosinase inhibitors are vital in managing conditions associated with excessive melanin production. Various natural and synthetic compounds have been studied for their inhibitory effects on tyrosinase activity.

Case Studies on Inhibitory Effects

-

Natural Extracts : A study evaluated extracts from A. numidica, demonstrating strong tyrosinase inhibitory activity with an IC50 value significantly lower than that of kojic acid, a standard inhibitor .

Extract IC50 (µg/mL) Ethyl Acetate 3.72 ± 1.04 n-Butanol 20.42 ± 0.98 Kojic Acid 25.23 ± 0.78 - Synthetic Inhibitors : Research has identified several synthetic compounds with potent inhibitory effects on human tyrosinase, including derivatives of phenolic compounds with low IC50 values ranging from 0.08 µM to 1.10 µM .

Implications in Health

The regulation of tyrosinase activity has significant implications for skin health:

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTHINDBILABAB-WDGXTDPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.